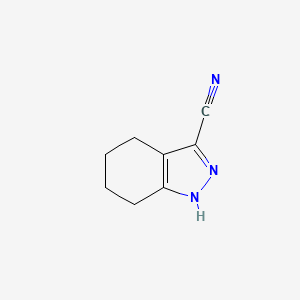

4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile

Descripción

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile is a heterocyclic compound featuring a partially saturated indazole core fused with a cyclohexene ring. The indazole moiety consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, while the tetrahydro modification (4,5,6,7-tetrahydro) introduces saturation to the six-membered ring, enhancing conformational flexibility. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications targeting biological activity or supramolecular assembly .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSJHHQOFGODAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy for Tetrahydroindazole Derivatives

A common synthetic approach to tetrahydroindazole derivatives, including 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, involves the following key steps:

- Starting from commercially available cyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one.

- Acylation with diethyl oxalate or related esters under strong base conditions (e.g., LDA at low temperature).

- Cyclization with hydrazine derivatives to form the tetrahydroindazole ring.

- Functional group transformations such as hydrolysis, amidation, and reductive amination to introduce desired substituents.

This general route has been demonstrated in related tetrahydroindazole syntheses and can be adapted for the carbonitrile substitution at position 3 by appropriate choice of reagents and reaction conditions.

Detailed Preparation of this compound

Starting Material and Initial Acylation

- Starting material: 1,4-dioxaspiro[4.5]decan-8-one (compound 1).

- Reaction: Acylation with diethyloxalate using lithium diisopropylamide (LDA) at −78 °C.

- Outcome: Formation of a keto-ester intermediate (compound 2) in yields around 68–75%.

This step introduces the keto-ester functionality essential for subsequent cyclization.

Cyclization to Tetrahydroindazole Core

- Reagent: Propylhydrazine or hydrazine hydrate.

- Conditions: Treatment of keto-ester intermediate 2 with hydrazine at room temperature or slightly elevated temperatures.

- Result: Formation of tetrahydroindazole ring system (compound 3) in yields up to 82%.

This cyclization step constructs the fused heterocyclic ring system characteristic of tetrahydroindazoles.

Functional Group Modifications and Purification

- Amide coupling or reductive amination can be performed on intermediates to diversify substituents at nitrogen or adjacent carbons.

- Ketal protecting groups, if present, are removed under acidic conditions (e.g., 3N HCl).

- Final purification is achieved by chromatographic methods such as reverse-phase preparative HPLC to isolate pure regioisomers and stereoisomers.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material / Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acylation | 1,4-dioxaspiro[4.5]decan-8-one (1) | Diethyloxalate, LDA, −78 °C | Keto-ester (2) | 68–75 | Low temperature to control selectivity |

| 2 | Cyclization | Keto-ester (2) | Propylhydrazine, RT | Tetrahydroindazole (3) | ~82 | Formation of fused heterocyclic ring |

| 3 | Hydrolysis | Ester (3) | Aqueous acid/base | Acid (4) | ~84 | Precursor for further functionalization |

| 4 | Conversion to Nitrile | Acid (4) or ester derivative | Dehydrating agent or cyanide source | This compound | Variable | Specific method depends on substrate |

| 5 | Deprotection & Modification | Protected intermediates | Acidic conditions, reductive amination | Final substituted tetrahydroindazole derivatives | Variable | Purification by preparative HPLC |

Additional Notes on Alternative Synthetic Routes

- Metal-free cyclization methods using hypervalent iodine reagents (e.g., PIFA) have been reported for indazole synthesis but are more common for aromatic indazoles rather than tetrahydro derivatives.

- Electrophilic substitution and functionalization on the tetrahydroindazole ring can be performed post-synthesis to introduce various substituents, including nitrile groups, although direct cyanation is usually preferred for the 3-position carbonitrile.

- Cycloaddition reactions and other heterocyclic ring transformations may provide alternative synthetic access but are less commonly applied for this specific compound.

Research Findings and Yield Optimization

- The use of LDA at low temperature in the acylation step is critical to achieve high selectivity and yield.

- Cyclization with hydrazine derivatives is efficient and gives high yields under mild conditions.

- Hydrolysis and subsequent functional group transformations proceed smoothly with good to excellent yields.

- Final yields of the this compound depend on the efficiency of the cyanation step, which may require optimization based on the chosen method and reagents.

- Purification by preparative HPLC ensures high purity, especially when regioisomeric or stereoisomeric mixtures are formed.

Análisis De Reacciones Químicas

Types of Reactions: 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as indazole-3-carboxylic acid.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as indazole-3-carboxaldehyde.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Indazole-3-carboxylic acid

Reduction: Indazole-3-carboxaldehyde

Substitution: Various substituted indazoles depending on the nucleophile used

Aplicaciones Científicas De Investigación

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile has found applications in several scientific research areas:

Medicinal Chemistry: The compound serves as a building block for the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.

Synthetic Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism by which 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile with structurally related compounds, emphasizing key differences in core structure, substituents, and functional properties:

Key Observations:

Core Structure Differences: The indazole core (two adjacent N atoms) in the target compound contrasts with the indole (one N atom) or pyrrole (one N atom) cores in analogues. This difference influences electronic properties and hydrogen-bonding capabilities .

Substituent Effects :

- The 3-carbonitrile group in the target compound is a strong electron-withdrawing group, promoting dipole interactions and hydrogen bonding (via the nitrile lone pair). In contrast, the pyrrole-3-carbonitrile derivative in includes additional bulky groups (benzyl, benzoyl), which may sterically hinder crystallization or biological interactions.

Crystallographic Analysis: Structural determination of such compounds often relies on software like SHELXL (for refinement) and ORTEP-3 (for visualization), as noted in . The tetrahydroindazole derivative’s saturated ring may lead to fewer intermolecular interactions compared to aromatic analogues, resulting in distinct crystal packing motifs .

Hydrogen Bonding and Supramolecular Assembly

- The target compound’s nitrile group can act as a hydrogen-bond acceptor, forming weak C≡N···H interactions. In contrast, the amino and benzoyl groups in the pyrrole derivative enable stronger N–H···O and O–H···N bonds, which stabilize crystal lattices and influence solubility .

- Graph set analysis (as discussed in ) would classify the hydrogen-bonding patterns in these compounds, aiding in the prediction of their solid-state behavior.

Research Findings and Data Gaps

- Synthetic Challenges : The tetrahydroindazole scaffold requires precise control of ring saturation during synthesis, unlike indole derivatives, which are more straightforward to functionalize .

- Biological Activity: While the pyrrole-3-carbonitrile analogue in exhibits antimicrobial properties, the target compound’s bioactivity remains understudied.

- Crystallographic Tools : The use of WinGX and SHELXTL (mentioned in ) is critical for resolving the conformational flexibility of saturated rings in such compounds.

Actividad Biológica

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C₈H₉N₃, features a unique bicyclic structure that combines an indazole ring with a cyclohexane framework and a cyano group at the 3-position. Its potential applications span various therapeutic areas, including oncology, antiviral therapies, and anti-inflammatory treatments.

The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, it is believed to interact with several biological targets relevant to medicinal chemistry. Research indicates that modifications to the indazole structure can enhance receptor binding affinities and enzyme inhibition profiles, suggesting a multifaceted approach to its biological activity .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound and its derivatives. Notably:

- Cell Line Studies : The compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance, one study reported IC₅₀ values of 8.3 nM against HL60 and 1.3 nM against HCT116 cells for structurally similar compounds .

- Mechanisms : The compound's ability to destabilize microtubules positions it as a promising candidate for cancer therapy. It acts by interfering with the normal function of microtubules, which is critical for cell division .

Antiviral Activity

This compound has also been explored for its antiviral properties:

- Inhibition of Viral Replication : Some derivatives have shown effectiveness in inhibiting viral replication through modulation of cellular pathways. This suggests potential applications in treating viral infections.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases:

- Cytokine Modulation : Research indicates that it may modulate cytokine production, thereby reducing inflammation in various models.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Substituent Variations : Variations at specific positions on the indazole ring can lead to significant changes in potency and selectivity against various biological targets. For example, certain substitutions have been linked to enhanced inhibitory activity against kinases involved in cancer progression .

Study 1: Inhibition of Kinases

A study evaluated the inhibitory effects of various indazole derivatives on kinases relevant to cancer treatment. Compounds derived from this compound exhibited nanomolar IC₅₀ values against kinases such as CHK1 and CDK2 .

Study 2: Antiviral Activity Assessment

In another investigation focused on antiviral activity, derivatives of this compound were tested for their efficacy against specific viral strains. Results indicated a promising reduction in viral load in treated cell cultures compared to controls.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC₅₀ (nM) Against Cancer Cells | Notable Activity |

|---|---|---|---|

| This compound | Indazole Derivative | Varies (substituent-dependent) | Anticancer and antiviral properties |

| Indazole-3-carboxylic acid | Indazole Derivative | <50 | Antitumor activity |

| Tetrahydroindazole derivatives | Indazole Derivative | <10 | Selective kinase inhibition |

Q & A

Q. What are the limitations of current biological activity data, and how can they be addressed?

- Methodological Answer :

- False Positives : Counter-screening against non-target proteins (e.g., albumin) to confirm specificity .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) to predict in vivo half-life and guide structural modifications (e.g., fluorination to block CYP450 metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.